Gallopamil

Übersicht

Beschreibung

Gallopamil (D600) is a phenylalkylamine calcium channel blocker and a methoxy derivative of verapamil . It selectively inhibits L-type calcium channels, reducing calcium influx in vascular smooth muscle and cardiac cells, thereby exerting antianginal and anti-ischemic effects . Clinically, it is used to treat stable exertional angina and ischemic heart disease, where it improves exercise tolerance, reduces ST-segment depression, and decreases angina frequency .

Vorbereitungsmethoden

Gallopamil wird durch eine Reihe von Alkylierungsreaktionen synthetisiert. Der erste Schritt beinhaltet die Alkylierung von 3,4,5-Trimethoxyphenylacetonitril mit Isopropylchlorid unter Verwendung von Natriumamid als Base, um ein Zwischenprodukt-Nitril zu bilden . Dieses Zwischenprodukt unterliegt einer zweiten Alkylierung mit einem spezifischen Alkylchlorid, um this compound zu ergeben . Industrielle Produktionsverfahren folgen typischerweise ähnlichen Synthesewegen, können aber eine Optimierung der Reaktionsbedingungen beinhalten, um Ausbeute und Reinheit zu verbessern.

Analyse Chemischer Reaktionen

Gallopamil unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Einbeziehung seiner Methoxygruppen.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Applications

Mechanism of Action

Gallopamil functions primarily by inhibiting calcium influx through L-type calcium channels, leading to vasodilation and reduced heart rate. This mechanism is particularly beneficial in managing conditions like hypertension and angina.

Clinical Studies

- A study conducted on the pharmacokinetics of this compound showed significant effects on atrioventricular (AV) node conduction. The research involved administering this compound to healthy volunteers and monitoring changes in the PR interval on ECG, which indicated its efficacy in modifying cardiac conduction properties .

- Another study explored the effects of this compound on neutrophil function, revealing a dose-dependent reduction in neutrophil activation, which could have implications for inflammatory cardiovascular diseases .

Respiratory Applications

Asthma Management

this compound has been investigated for its potential benefits in asthma treatment. A crossover study assessed its effects on the late-phase response to inhaled allergens in asthmatic patients. Results indicated that this compound may help mitigate bronchoconstriction and inflammatory responses associated with asthma .

Pharmacokinetics and Pharmacodynamics

This compound's pharmacokinetic properties have been extensively studied:

- Research indicated that steady-state concentrations of this compound were reached within 36 hours of administration, with significant interindividual variability observed in pharmacodynamic responses .

- The relationship between serum concentrations of S-gallopamil (the active enantiomer) and its pharmacological effects was quantitatively assessed using nonlinear regression models, highlighting its therapeutic window .

Comparative Effectiveness

A comparative analysis of this compound with other calcium channel blockers like verapamil suggests that while both classes share similar mechanisms, this compound may offer distinct advantages in specific patient populations due to its unique pharmacological profile .

Case Studies

Case Study 1: Cardiac Effects

A documented case involving a patient treated with this compound for atrial fibrillation showed marked improvements in heart rate control and a reduction in symptomatic episodes, supporting its use as an effective antiarrhythmic agent.

Case Study 2: Asthma Control

In another instance, a patient with severe asthma experienced reduced frequency of exacerbations when treated with inhaled this compound, demonstrating its potential role as an adjunct therapy in asthma management.

Summary Table of this compound Applications

Wirkmechanismus

Gallopamil exerts its effects by blocking L-type calcium channels, which are responsible for the influx of calcium ions into cardiac and smooth muscle cells . By inhibiting these channels, this compound reduces the contractility of the heart and dilates blood vessels, leading to decreased oxygen demand and improved blood flow . This mechanism is particularly beneficial in treating conditions like angina pectoris and arrhythmias .

Vergleich Mit ähnlichen Verbindungen

Pharmacodynamics :

- At therapeutic doses (50–100 mg), Gallopamil reduces systolic and diastolic blood pressure without significantly altering resting heart rate .

- It attenuates exercise-induced heart rate increases and rate-pressure product (RPP), a measure of myocardial oxygen demand .

Pharmacokinetics :

- After a single 50 mg dose, peak plasma concentration (Cmax) is ~30 µg/L, increasing to 68.3 µg/L with 50 mg three times daily (t.i.d.) .

- This compound undergoes hepatic metabolism primarily via CYP3A4, producing the active metabolite northis compound . Its enantiomers (R- and S-gallopamil) exhibit non-stereoselective first-pass metabolism but stereoselective protein binding and renal clearance (favoring S-gallopamil) .

- The half-life ranges from 4.7–5.8 hours, with steady-state achieved within 36 hours of repeated dosing .

Verapamil

Structural and Functional Differences :

- This compound has a methoxy group absent in verapamil, enhancing its potency (3–5× higher activity in animal models) .

- Both inhibit L-type calcium channels, but this compound also interacts with cardiac ryanodine receptors (RyR2), modulating sarcoplasmic reticulum (SR) calcium release .

Efficacy :

- In ischemic heart disease, this compound shows comparable efficacy to verapamil but with a more favorable hemodynamic profile (less reflex tachycardia) .

Pharmacokinetics :

- Verapamil’s metabolism is stereoselective (CYP3A4 preferentially metabolizes R-verapamil), whereas this compound’s enantiomers have similar clearance initially but diverge at steady-state .

Nifedipine (Dihydropyridine)

Mechanistic Differences :

- Nifedipine primarily dilates peripheral arteries, causing reflex tachycardia, while this compound has balanced cardiac and vascular effects .

Efficacy :

- In a double-blind crossover trial, this compound 50 mg reduced ST-segment depression by 45% vs. placebo, outperforming nifedipine’s 26% reduction .

- Sustained-release (SR) this compound (100 mg twice daily) delayed ST-segment depression onset more effectively than SR nifedipine (20 mg twice daily) .

Tolerability :

- This compound causes fewer adverse effects (e.g., peripheral edema, flushing) due to its neutral effect on heart rate, unlike nifedipine’s reflex tachycardia .

Diltiazem (Benzothiazepine)

Efficacy :

- This compound 50 mg t.i.d. improved exercise duration and angina frequency more effectively than diltiazem 60 mg t.i.d. in crossover trials .

Mechanistic Profile :

- Diltiazem predominantly affects AV nodal conduction, while this compound additionally enhances myocardial microperfusion in ischemic regions .

Key Research Findings

Efficacy in Angina (Table 1)

Pharmacokinetic Parameters (Table 2)

| Parameter | This compound | Verapamil | Nifedipine |

|---|---|---|---|

| Cmax (50 mg) | 30 µg/L | 40–60 µg/L | 25–35 µg/L |

| Half-Life (h) | 4.7–5.8 | 4–6 | 2–5 |

| Primary Metabolite | Northis compound | Norverapamil | Pyridine |

| CYP Isoform | 3A4 | 3A4 | 3A4 |

Special Considerations

Enantiomer Dynamics

- S-Gallopamil accounts for most pharmacological effects due to higher free serum concentrations and stereoselective protein binding .

Biologische Aktivität

Gallopamil, a methoxy derivative of verapamil, is a calcium channel blocker belonging to the phenylalkylamine class. It exhibits various biological activities, primarily affecting cardiovascular and respiratory systems. This article reviews the pharmacodynamics, clinical efficacy, and specific biological effects of this compound based on diverse research findings.

This compound functions primarily as a calcium channel blocker , inhibiting L-type calcium channels in cardiac and vascular smooth muscle cells. This inhibition leads to vasodilation, reduced myocardial oxygen demand, and improved coronary blood flow. The compound also demonstrates antiarrhythmic properties and has been shown to decrease bronchial smooth muscle (BSM) proliferation in asthma models.

Pharmacodynamics and Pharmacokinetics

This compound's pharmacokinetic profile indicates that it is well-absorbed with a bioavailability similar to that of verapamil. It has a half-life that allows for multiple daily dosing, typically administered in divided doses to maintain therapeutic levels. Its efficacy in treating stable angina pectoris has been documented, showing comparable effectiveness to other calcium antagonists like nifedipine and diltiazem while being better tolerated .

1. Cardiovascular Effects

A double-blind, randomized controlled trial assessed this compound's effects on exercise tolerance in patients with chronic stable angina. Patients receiving this compound showed significant improvements in exercise duration and reduced ST segment depression during submaximal exercise tests compared to placebo .

Table 1: Effects of this compound on Exercise Tolerance

| Parameter | This compound Group (n=12) | Placebo Group (n=12) | p-value |

|---|---|---|---|

| Exercise Duration (min) | 10.5 ± 1.2 | 7.8 ± 1.0 | <0.01 |

| ST Segment Depression (mm) | 0.5 ± 0.2 | 1.2 ± 0.3 | <0.05 |

2. Respiratory Effects

In a study focusing on severe asthma, this compound was administered for one year to assess its impact on BSM remodeling and asthma exacerbations. Results indicated that this compound treatment significantly reduced BSM mass and thickness, suggesting a protective effect against airway remodeling .

Table 2: Impact of this compound on Airway Remodeling

| Measurement | This compound Group (n=16) | Placebo Group (n=15) | p-value |

|---|---|---|---|

| BSM Area (cm²) | Decreased | No Change | <0.05 |

| Exacerbation Frequency | Reduced | No Change | <0.05 |

Case Studies

Several case studies have highlighted this compound's efficacy in specific patient populations:

- Case Study 1 : A patient with refractory angina demonstrated improved quality of life and reduced episodes of chest pain after transitioning from nifedipine to this compound.

- Case Study 2 : In pediatric patients with severe asthma, this compound treatment correlated with decreased hospitalizations due to exacerbations.

Safety Profile

This compound is generally well-tolerated with a low incidence of adverse effects compared to other calcium antagonists. Common side effects include mild hypotension and gastrointestinal disturbances; however, serious cardiovascular events are rare .

Q & A

Q. Basic: What experimental methodologies are recommended for characterizing Gallopamil's calcium channel antagonism in cardiac tissues?

To evaluate this compound's voltage-gated calcium channel (VGCC) blockade, use isolated cardiac tissue preparations (e.g., rat atria or ventricular strips) with electrophysiological recordings to measure action potential duration (APD) and L-type calcium current inhibition. Concentration-response curves (0.1–10 µM) can quantify IC50 values . For molecular binding assays, employ radioligand displacement studies with [³H]-diltiazem or [³H]-verapamil in sarcolemmal membranes, ensuring pH 7.4 and physiological ion concentrations to mimic in vivo conditions .

Q. Advanced: How does this compound modulate cardiac ryanodine receptor (RyR2) kinetics, and what methodological approaches resolve contradictory displacement vs. dissociation effects?

This compound exhibits dual effects on RyR2: (1) partial displacement of [³H]-ryanodine from low-affinity sites (IC50 1.41–15.9 µM, Hill coefficient <1) and (2) slowed dissociation kinetics in the presence of 10 µM unlabeled ryanodine . Resolve these contradictions using high-temporal-resolution dissociation assays (Figure 7 in ). Employ biphasic exponential modeling to distinguish fast/slow dissociation components and assess cooperativity changes via Hill analysis. Note that this compound’s effects are pH-dependent and require Ca<sup>2+</sup> concentrations ≥1 µM for reproducibility .

Q. Basic: What pharmacokinetic parameters should be prioritized in repeated-dose this compound studies?

Focus on steady-state enantiomer pharmacokinetics :

- Oral clearance : ~5 L/min for both R- and S-Gallopamil .

- Half-life : 6.2–7.2 hours .

- Protein binding : Enantioselective binding (R-Gallopamil: 96% vs. S-Gallopamil: 94.3%) using equilibrium dialysis with human serum .

- Urinary excretion : <1% renal elimination, necessitating metabolite profiling via LC-MS/MS .

Q. Advanced: How does enantioselective protein binding influence this compound’s pharmacodynamic variability?

R-Gallopamil binds preferentially to α1-acid glycoprotein (fu = 0.035 vs. S-enantiomer’s 0.051), while S-Gallopamil shows higher affinity for albumin . In vitro binding assays using spiked serum (2.5–10,000 ng/mL) reveal no enantiomer-enantiomer interactions, but clinical studies must account for disease-related variations in plasma protein levels (e.g., inflammation) .

Q. Basic: What in vivo models are validated for studying this compound’s neuroregenerative effects?

The rat sciatic nerve transection model (10 mm gap) with silicone conduits filled with 10 µL this compound (100 ng/mL) is optimal. Assess functional recovery via:

- Sciatic Function Index (SFI) : Weekly measurements post-surgery .

- Histomorphometry : Axon diameter, myelin thickness, and S-100 immunofluorescence at 4/8/16 weeks .

- Muscle mass retention : Compare gastrocnemius weights (injured vs. intact limbs) .

Q. Advanced: What mechanisms underlie this compound’s paradoxical effects on RyR2 cooperativity?

This compound reduces negative cooperativity in RyR2 binding, evidenced by Hill coefficient deviations (e.g., 0.67 at 100 nM [³H]-ryanodine) and biphasic dissociation curves . Use allosteric modulation assays with incremental Ca<sup>2+</sup> (pCa 4.7–6.0) to demonstrate its stabilization of high-affinity RyR2 states. Kinetic modeling (Kon/Koff) further reveals slowed ligand-receptor unbinding (Koff reduced by 63% at 100 µM this compound) .

Q. Basic: How is this compound’s therapeutic efficacy evaluated in non-cardiac pathologies like severe asthma?

In proof-of-concept clinical trials , administer 50 mg oral this compound twice daily for 12 months. Primary endpoints:

- Bronchial smooth muscle (BSM) thickness : Quantify via high-resolution CT .

- Exacerbation frequency : Monitor asthma attacks post-treatment .

Ensure PK/PD correlation by measuring plasma this compound/northis compound levels at trough/peak intervals .

Q. Advanced: How to reconcile contradictory findings in this compound’s RyR2 displacement vs. airway smooth muscle effects?

While this compound displaces [³H]-ryanodine in cardiac tissue (IC50 ~1.41 µM), its efficacy in asthma relates to VGCC blockade in airway smooth muscle , not RyR2 modulation. Use tissue-specific radioligand binding (e.g., tracheal vs. atrial membranes) and siRNA knockdown of Cav1.2 channels to isolate mechanisms .

Q. Basic: What experimental designs mitigate confounding factors in this compound’s clinical pharmacokinetic studies?

Adopt a pseudoracemic dosing regimen (50 mg every 12 hours for 7 doses) with stable isotope-labeled enantiomers. Measure:

- AUC0-∞ : Assess accumulation potential .

- ECG monitoring : PR interval prolongation (35.7% increase) confirms pharmacodynamic activity .

- Metabolite interference : Validate LC-MS/MS methods to exclude northis compound cross-reactivity .

Q. Advanced: What methodological refinements improve this compound binding assay reproducibility?

- Buffer standardization : Use 20 mM MOPS (pH 7.0), 150 mM KCl, 1 mM MgATP, and 10 µM free Ca<sup>2+</sup> .

- Radioligand purity : Verify [³H]-ryanodine specific activity (>15 Ci/mmol) via HPLC .

- Data normalization : Subtract high-affinity binding components (Figure 3b in ) and apply nonlinear regression (e.g., GraphPad Prism) for IC50/Kd calculations.

Eigenschaften

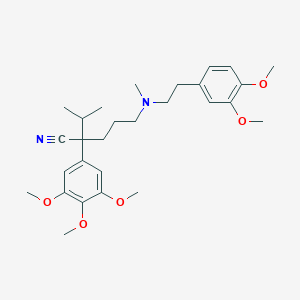

IUPAC Name |

5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2O5/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5/h10-11,16-18,20H,9,12-15H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLWNAFCTODIRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045172 | |

| Record name | Gallopamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16662-47-8 | |

| Record name | (±)-Gallopamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16662-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallopamil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016662478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallopamil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12923 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gallopamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GALLOPAMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39WPC8JHR8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.